Stereochemical Identity: (S)-Enantiomer Versus Racemate and (R)-Enantiomer Differentiation by Chiral InChI Key
The (S)-enantiomer (CAS 1010446-31-7) is unambiguously defined by the InChI Key HCNFKJFDUHUDTA-NSHDSACASA-N, which encodes the absolute (S)-configuration at the pyrrolidine 3-position . In contrast, the racemate (CAS 867265-71-2) and the (R)-enantiomer (CAS 717927-58-7) possess different or non-specific stereochemical identifiers, introducing ambiguity into PROTAC ternary complex geometry .
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | InChI Key: HCNFKJFDUHUDTA-NSHDSACASA-N (confirms S-configuration); CAS 1010446-31-7 |
| Comparator Or Baseline | Racemate: CAS 867265-71-2 (stereochemistry unspecified); R-enantiomer: CAS 717927-58-7 (R-configuration) |
| Quantified Difference | Absolute S-configuration vs. undefined (racemate) or inverted (R) stereochemistry |
| Conditions | InChI assignment per IUPAC standards; vendor purity documentation |
Why This Matters
For procurement, the verified S-stereochemistry is essential for reproducible PROTAC ternary complex geometry; the racemate or wrong enantiomer introduces at least 50% inactive or misoriented linker that can degrade degrader potency.
